

developing herbicidal agents from N-phenylbenzamide compounds

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Compound of Interest

Compound Name: *4-chloro-N-methyl-N-phenylbenzamide*

CAS No.: 1517-46-0

Cat. No.: B175388

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Application Note: Rational Design, Synthesis, and Evaluation of N-Phenylbenzamide-Based Herbicidal Agents

Executive Summary & Mechanistic Rationale

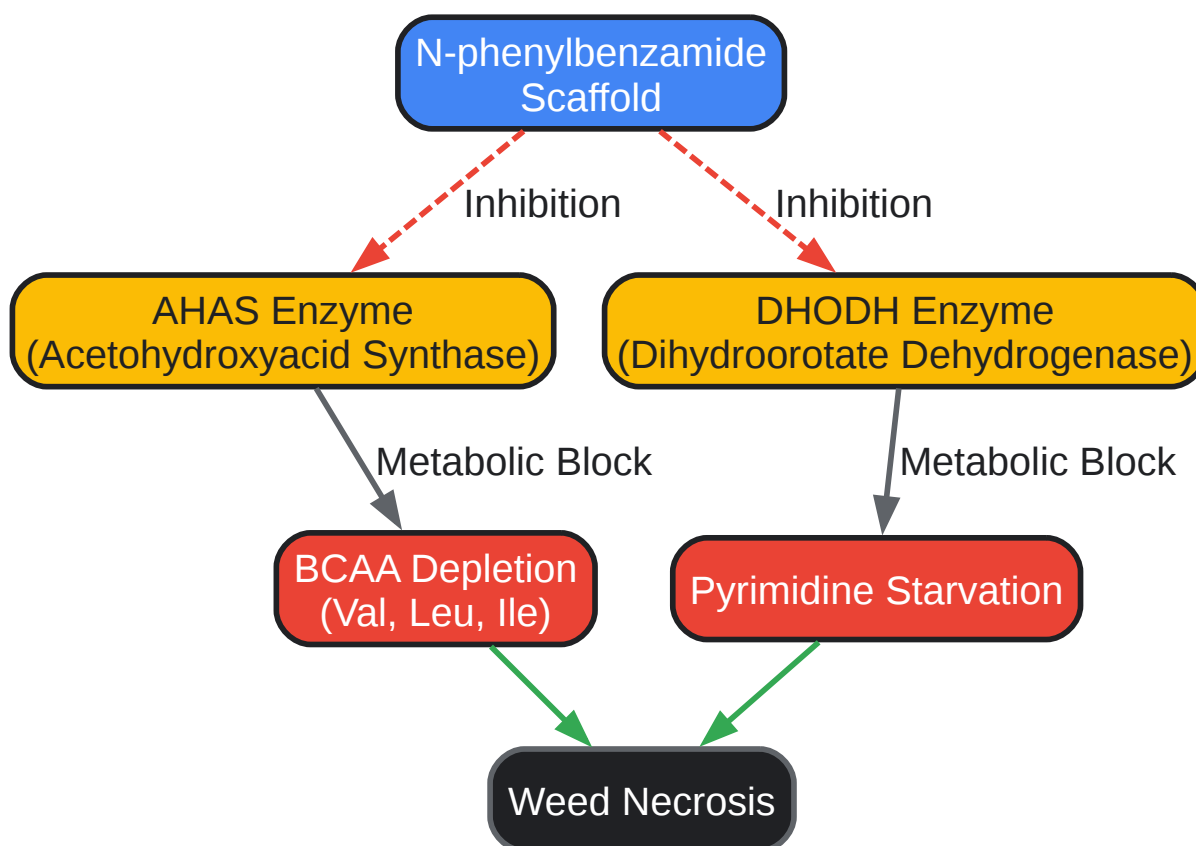
The rapid evolution of herbicide-resistant weeds threatens global agricultural productivity. Weeds have developed resistance to over 23 of the 26 known herbicide sites of action[1]. To combat this, agrochemical research has heavily relied on "scaffold hopping"—modifying proven pharmacophores to bypass resistance mechanisms while retaining potent bioactivity.

The N-phenylbenzamide scaffold is a highly privileged structure in pesticide chemistry[1]. The central amide bond (-NHCO-) serves a dual purpose: it acts as a critical hydrogen-bond donor/acceptor to anchor the molecule within enzyme active sites, and it provides a metabolic liability that ensures environmental biodegradability[2]. Depending on the specific ring substitutions, N-phenylbenzamide derivatives can exert herbicidal activity through several distinct mechanisms of action (MOA):

- **AHAS Inhibition:** Acetohydroxyacid synthase (AHAS) inhibitors block the biosynthesis of branched-chain amino acids. Pyrimidine-biphenyl hybrids containing the N-phenylbenzamide motif have shown exceptional efficacy against AHAS-resistant weeds like *Descurainia sophia*[3].
- **DHODH Inhibition:** Ortho-alkoxy-N-phenylbenzamides target Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis, starving the plant cells of essential nucleotides[4].
- **Photosystem II (PS II) Inhibition:** Ring-substituted analogs, such as salicylanilides, reversibly bind to PS II in thylakoid membranes, halting photosynthesis[5].

Target Pathways & Visualization

To conceptualize the multi-target potential of the N-phenylbenzamide library, the following diagram illustrates the two primary metabolic pathways disrupted by engineered derivatives.



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Metabolic disruption pathways of N-phenylbenzamide herbicides targeting AHAS and DHODH.

Chemical Synthesis & Optimization Protocol

The synthesis of N-phenylbenzamides typically involves the amidation of substituted benzoic acids with aniline derivatives[6]. To ensure high yields, especially when dealing with sterically hindered ortho-substituents (e.g., ortho-alkoxy or trifluoromethyl groups), the carboxylic acid must be converted into a highly reactive acyl chloride intermediate before coupling[5].

Workflow: Synthesis of Substituted N-Phenylbenzamides

Step 1: Carboxylic Acid Activation

- Procedure: Suspend the substituted benzoic acid (1.0 eq) in dry dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0°C. Stir at room temperature for 2–4 hours until gas evolution ceases.
- Causality: Oxalyl chloride is preferred over thionyl chloride for sensitive substrates because the byproducts (CO, CO₂, HCl) are entirely gaseous. This allows for easy removal under reduced pressure without an aqueous workup, preventing the premature hydrolysis of the highly reactive acyl chloride.

Step 2: Amidation Reaction

- Procedure: Dissolve the substituted aniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in dry DCM. Cool to 0°C. Slowly add the crude acyl chloride (from Step 1) dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
- Causality: TEA acts as an essential acid scavenger. If the HCl generated during the amidation is not neutralized, it will rapidly protonate the unreacted aniline, forming an unreactive anilinium salt and drastically reducing the overall yield[5].

Step 3: Isolation and Purification

- Procedure: Wash the organic layer successively with 1M HCl (to remove excess aniline/TEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to achieve >97% HPLC purity[5].

Biological Evaluation Protocols (Self-Validating System)

To establish a robust Structure-Activity Relationship (SAR), the evaluation must decouple intrinsic enzyme affinity from whole-plant physicochemical properties (e.g., cuticular penetration, vascular translocation). This is achieved through a two-tiered, self-validating assay system.

Phase 1: In Vitro AHAS Enzymatic Inhibition Assay This assay directly measures the compound's ability to inhibit the target enzyme, independent of cellular barriers.

- **Preparation:** Extract recombinant *Arabidopsis thaliana* AHAS enzyme. Prepare assay buffer (50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 μM FAD).
- **Execution:** Incubate the enzyme with varying concentrations of the N-phenylbenzamide derivative (0.01 μM to 100 μM) for 1 hour at 37°C.
- **Readout:** Quench the reaction with 6M H₂SO₄ and heat at 60°C for 15 mins to decarboxylate the enzymatic product (acetolactate) into acetoin. Add creatine and 1-naphthol to form a colored complex. Measure absorbance at 530 nm.
- **Validation Logic:** A low K_i value confirms the pharmacophore is correctly binding the target^[3]. If a compound shows high in vitro activity but fails in vivo, the failure is definitively due to formulation or delivery issues (e.g., poor LogP), not a lack of target engagement.

Phase 2: In Vivo Post-Emergence Herbicidal Assay This assay evaluates real-world efficacy and systemic translocation.

- **Execution:** Grow broadleaf weeds (e.g., *Descurainia sophia*) in a greenhouse to the 3-to-4-leaf stage. Formulate the synthesized compound in a solvent system containing 0.1% Tween-20 (surfactant).
- **Application:** Spray the foliage at application rates ranging from 37.5 to 150 g active ingredient (ai)/ha^[3].

- Readout: Assess visual weed necrosis and fresh weight reduction 14 days post-treatment compared to an untreated control and a commercial standard.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of optimized N-phenylbenzamide derivatives against commercial standards, demonstrating the superiority of rationally designed hybrids.

Compound Class	Primary Target	In Vitro Inhibition (Ki / IC50)	In Vivo Weed Control Efficacy (150 g ai/ha)	Resistance Profile
Bispyribac (Standard)	AHAS	Ki = 0.54 μ M	45% (Resistant D. sophia)	Susceptible to target-site mutations
Pyrimidine-Biphenyl Hybrid (4bb)	AHAS	Ki = 0.02 μ M	>95% (Resistant D. sophia)	Overcomes AHAS resistance[3]
Ortho-alkoxy-N-phenylbenzamide	DHODH	IC50 = 12 nM	>90% (Broadleaf spectrum)	Novel MOA, no known cross-resistance[4]
3-Hydroxynaphthalene-2-carboxanilide	PS II	IC50 = 4.5 μ M	75% (Moderate necrosis)	Correlates with antimicrobial activity[5]

References

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